N-(2-Methoxyphenyl)-2-[4-methyl(phenylsulfonyl)anilino]acetamide N-(2-Methoxyphenyl)-2-[4-methyl(phenylsulfonyl)anilino]acetamide
Brand Name: Vulcanchem
CAS No.: 5540-96-5
VCID: VC0410887
InChI: InChI=1S/C22H22N2O4S/c1-17-12-14-18(15-13-17)24(29(26,27)19-8-4-3-5-9-19)16-22(25)23-20-10-6-7-11-21(20)28-2/h3-15H,16H2,1-2H3,(H,23,25)
SMILES: CC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2OC)S(=O)(=O)C3=CC=CC=C3
Molecular Formula: C22H22N2O4S
Molecular Weight: 410.5g/mol

N-(2-Methoxyphenyl)-2-[4-methyl(phenylsulfonyl)anilino]acetamide

CAS No.: 5540-96-5

Main Products

VCID: VC0410887

Molecular Formula: C22H22N2O4S

Molecular Weight: 410.5g/mol

N-(2-Methoxyphenyl)-2-[4-methyl(phenylsulfonyl)anilino]acetamide - 5540-96-5

CAS No. 5540-96-5
Product Name N-(2-Methoxyphenyl)-2-[4-methyl(phenylsulfonyl)anilino]acetamide
Molecular Formula C22H22N2O4S
Molecular Weight 410.5g/mol
IUPAC Name 2-[N-(benzenesulfonyl)-4-methylanilino]-N-(2-methoxyphenyl)acetamide
Standard InChI InChI=1S/C22H22N2O4S/c1-17-12-14-18(15-13-17)24(29(26,27)19-8-4-3-5-9-19)16-22(25)23-20-10-6-7-11-21(20)28-2/h3-15H,16H2,1-2H3,(H,23,25)
Standard InChIKey GUROLWHHGPVHKJ-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2OC)S(=O)(=O)C3=CC=CC=C3
Canonical SMILES CC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2OC)S(=O)(=O)C3=CC=CC=C3
PubChem Compound 1009831
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator